Methyl-2-deoxy-alpha-D-ribofuranoside

Vue d'ensemble

Description

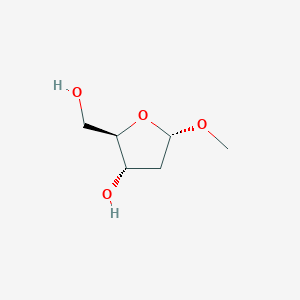

Methyl-2-deoxy-alpha-D-ribofuranoside, also known as this compound, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl-2-deoxy-alpha-D-ribofuranoside (MDR) is a significant compound in the field of carbohydrate chemistry and molecular biology, particularly for its roles in nucleic acid synthesis and modification. This article explores the biological activity of MDR, including its conformational properties, synthesis, applications in research, and its role in the development of antiviral agents.

MDR is a derivative of 2-deoxy-D-ribose, characterized by the absence of a hydroxyl group at the 2' position. Its molecular formula is with a molecular weight of approximately 148.16 g/mol. The compound exhibits optical activity, which is essential for its interactions in biological systems.

Conformational Analysis

The conformations of ribofuranosides are critical for their biological function. Research has shown that MDR can adopt various conformations, influenced by intramolecular hydrogen bonding and solvent interactions. For instance, studies utilizing microwave spectroscopy have revealed distinct conformers of MDR, such as the α-furanose and β-furanose forms, which display different stabilities and reactivities in aqueous environments .

| Conformer Type | Stability | Key Interactions |

|---|---|---|

| α-Furanose | More stable in vacuo | Intramolecular H-bonds O3′–H3′···O1′ |

| β-Furanose | Less stable | Distorted puckered conformation due to H-bonding dynamics |

Nucleic Acid Synthesis

MDR serves as a precursor in the synthesis of nucleosides and nucleotides, which are fundamental components of DNA and RNA. Its structural similarity to ribonucleotides allows it to be incorporated into nucleic acid chains during polymerization processes. This incorporation can influence the stability and functionality of the resulting nucleic acids .

Antiviral Activity

Research has indicated that derivatives of MDR exhibit antiviral properties, particularly against HIV. The sugar pucker conformation is crucial for the activity of 2',3'-dideoxynucleosides, which are known to inhibit reverse transcriptase—a key enzyme in the HIV replication cycle. Studies have shown that modifications to the sugar moiety can enhance or diminish antiviral efficacy .

Case Studies

-

Synthesis and Evaluation of Antiviral Agents :

A study explored the synthesis of 2-deoxy-aza sugars derived from MDR. These compounds were evaluated for their ability to inhibit HIV replication. The results demonstrated that certain modifications to the sugar ring could significantly enhance antiviral activity while maintaining low cytotoxicity . -

Conformational Influence on Biological Activity :

Another investigation focused on how different conformers of MDR affect its interaction with biological targets. It was found that the α-furanose form exhibited greater stability and binding affinity to nucleic acid polymerases compared to its β counterpart, suggesting that conformational dynamics play a vital role in biological activity .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl-2-deoxy-alpha-D-ribofuranoside serves as a crucial intermediate in the synthesis of nucleosides and nucleotides. Its structural properties allow for regioselective modifications, making it valuable for creating derivatives that can be used in further chemical reactions.

- Regioselective Synthesis : The compound can be transformed through enzymatic processes, such as those catalyzed by lipases. For instance, Candida antarctica lipase B has been utilized to achieve regioselective alcoholysis of methyl 2,3,5-tri-O-acetyl-alpha-D-ribofuranoside to produce methyl 2,3-di-O-acetyl-alpha-D-ribofuranoside . This demonstrates its utility in producing specific regioisomers, which are essential for developing modified nucleosides.

Enzymatic Applications

The compound is also significant in enzymatic studies and applications:

- Enzyme-Catalyzed Reactions : this compound has been used as a substrate in various enzyme-catalyzed reactions to study the specificity and efficiency of different lipases. These studies help elucidate the mechanisms of enzyme action and their potential industrial applications .

Biological and Medicinal Applications

This compound has potential therapeutic implications:

- Antiviral Research : The compound is being investigated for its role in synthesizing antiviral agents. Its derivatives may enhance the efficacy of existing antiviral drugs by serving as prodrugs or active metabolites. The study of its biological activity is ongoing to determine its effectiveness against viral infections .

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Gudiño et al. (2010) | Demonstrated the regioselectivity of this compound in enzymatic reactions | Potential for developing targeted nucleoside analogs |

| Heredia et al. (2000) | Explored the compound's derivatives in anti-HIV research | Suggests possible therapeutic applications against HIV |

| Taverna-Porro et al. (2007) | Investigated biocatalysis using this compound as a substrate | Highlights its role in green chemistry and sustainable practices |

Propriétés

IUPAC Name |

(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-JKUQZMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H]([C@H](O1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267437 | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-17-5 | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the presence of the 2'-hydroxyl group influence the conformational preferences of ribofuranose rings?

A1: While the provided research doesn't directly investigate methyl 2-deoxy-α-D-ribofuranoside, it examines the conformational characteristics of methyl β-d-ribofuranoside and its 2-deoxy counterpart. The research utilizes NMR spectroscopy and computational analysis to demonstrate that the absence of the 2'-hydroxyl group in 2-deoxy-β-d-ribofuranose leads to significant differences in the preferred conformations compared to β-d-ribofuranose. [] This difference arises from the altered steric interactions and hydrogen bonding patterns in the absence of the 2'-hydroxyl group.

Q2: What are the key spectroscopic techniques used to study the conformation of methyl 2-deoxy-β-d-ribofuranoside?

A2: The research primarily employs Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformation of methyl 2-deoxy-β-d-ribofuranoside. Specifically, the researchers utilize 1D and 2D NMR experiments to determine a comprehensive set of ¹³C-¹H and ¹³C-¹³C spin-coupling constants. [] These coupling constants provide valuable information about the dihedral angles between atoms in the molecule, which in turn, can be correlated to the conformational preferences of the ribofuranose ring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.